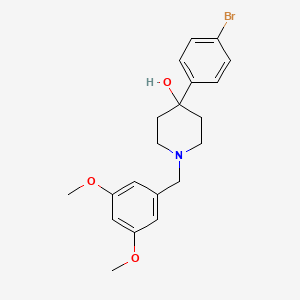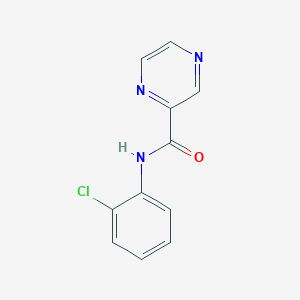
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene, also known as EPC, is a chemical compound that belongs to the class of flavonoids. EPC has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mecanismo De Acción
The mechanism of action of 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene is not fully understood, but studies have suggested that it exerts its biological effects by modulating various signaling pathways in the cell. 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. Studies have shown that 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has several advantages as a research tool, including its potent biological activities, unique chemical structure, and ease of synthesis. However, there are also some limitations associated with its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene. Firstly, further studies are needed to elucidate the exact mechanism of action of 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene and its potential therapeutic applications in various diseases. Secondly, the development of more efficient synthesis methods for 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene will facilitate its use as a research tool. Finally, the development of novel derivatives of 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene with improved biological activities and pharmacokinetic properties will pave the way for the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel condensation reaction, and the Suzuki-Miyaura cross-coupling reaction. However, the most commonly used method is the Claisen-Schmidt condensation reaction, which involves the condensation of 4-ethoxybenzaldehyde and benzylideneacetone in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2/c1-2-24-19-14-12-18(13-15-19)23-16-21(17-8-4-3-5-9-17)20-10-6-7-11-22(20)25-23/h3-16,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPVJIGKJVVLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(C3=CC=CC=C3O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}amino)ethanol hydrochloride](/img/structure/B5188524.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5188528.png)
![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5188535.png)
![2-(4-methoxyphenyl)-N-({4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B5188539.png)
![3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5188541.png)

![2-(5-{[2-(4-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5188555.png)

![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5188579.png)
![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate](/img/structure/B5188608.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5188610.png)

